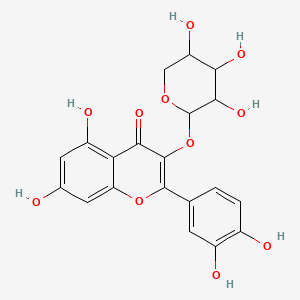
Grape Seed P.E.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Grape Seed P.E., also known as Grape Seed Extract, is derived from the seeds of grapes (Vitis vinifera). It is rich in polyphenols, particularly proanthocyanidins, which are known for their potent antioxidant properties. Grape Seed Extract has been used for centuries in traditional medicine and is now widely recognized for its potential health benefits, including anti-inflammatory, cardioprotective, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Grape Seed Extract typically involves the extraction of polyphenols from grape seeds. One common method includes macerating ground grape seeds in a solvent such as ethanol or water. The mixture is then filtered, and the solvent is evaporated to obtain a concentrated extract . Advanced methods involve subcritical extraction using fluids like propane and dimethyl ether, which can increase yield and purity .
Industrial Production Methods
Industrial production of Grape Seed Extract often employs a “green” solvent-free process. This involves using water and selective tangential flow filtration to extract polyphenols from grape seeds. This method is environmentally friendly and ensures a high-quality extract .
Chemical Reactions Analysis
Types of Reactions
Grape Seed Extract undergoes various chemical reactions, including oxidation, reduction, and substitution. The polyphenolic compounds in the extract, such as proanthocyanidins, are particularly prone to oxidation, which enhances their antioxidant properties .
Common Reagents and Conditions
Common reagents used in the reactions involving Grape Seed Extract include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions typically occur under mild conditions, such as room temperature and neutral pH .
Major Products Formed
The major products formed from these reactions include oxidized polyphenols, which have enhanced antioxidant activity. These products are beneficial in various applications, including pharmaceuticals and nutraceuticals .
Scientific Research Applications
Grape Seed Extract has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes, including apoptosis and oxidative stress.
Medicine: Investigated for its potential in treating cardiovascular diseases, diabetes, and cancer
Industry: Utilized in the food and cosmetic industries for its preservative and anti-aging properties.
Mechanism of Action
The mechanism of action of Grape Seed Extract primarily involves its antioxidant properties. The polyphenols in the extract scavenge free radicals, reducing oxidative stress and preventing cellular damage. Key molecular targets include reactive oxygen species (ROS) and various signaling pathways involved in inflammation and apoptosis . For instance, proanthocyanidins in the extract can enhance the expression of sirtuin 3, a protein that regulates mitochondrial function and reduces oxidative stress .
Comparison with Similar Compounds
Grape Seed Extract is unique due to its high content of proanthocyanidins. Similar compounds include:
Green Tea Extract: Contains catechins, which also have antioxidant properties but differ in their specific polyphenolic profile.
Pine Bark Extract: Rich in proanthocyanidins but has a different composition and bioavailability compared to Grape Seed Extract.
Cranberry Extract: Contains proanthocyanidins but is primarily used for its antibacterial properties
Grape Seed Extract stands out due to its potent antioxidant activity and wide range of health benefits, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C32H30O11 |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-4-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C32H30O11/c1-13-7-22(38)26(30-17(13)12-32(2,41)31(43-30)15-4-6-19(35)21(37)9-15)27-25-23(39)10-16(33)11-24(25)42-29(28(27)40)14-3-5-18(34)20(36)8-14/h3-11,27-29,31,33-41H,12H2,1-2H3 |
InChI Key |
VWKAFYWVDIOMSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CC(C(O2)C3=CC(=C(C=C3)O)O)(C)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,9R,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B10789534.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10789540.png)
![(3R,5S,6R,8R,11R,12S,13S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B10789542.png)
![(2S,3S)-4-[(E)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B10789549.png)




![(3S,11R,12S)-5-(furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione](/img/structure/B10789591.png)
![[Des-Arg9]-Bradykinin acetate](/img/structure/B10789596.png)
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-{[(2S,3R,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy}chromen-4-one](/img/structure/B10789601.png)
![[5-Acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10789612.png)
![(1S,5S)-3-(furan-3-yl)-5-methyl-2,9,14-trioxapentacyclo[11.2.1.18,11.01,5.06,12]heptadecane-10,15-dione](/img/structure/B10789614.png)

